5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is a complex organic compound that belongs to the class of imidazoquinazolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multiple steps, starting from readily available precursors
Formation of Imidazoquinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazoquinazolinone ring system.
Introduction of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.
Attachment of Thioether Linkage: The final step involves the formation of the thioether linkage by reacting a thiol derivative with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine
- Omeprazole
- Imidazole-containing compounds
Uniqueness
5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is unique due to its specific structural features, such as the combination of the imidazoquinazolinone core with the piperidine ring and thioether linkage
Properties
IUPAC Name |
5-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-13(2)19-21(28)26-20(24-19)16-7-5-6-8-17(16)23-22(26)29-12-18(27)25-10-14(3)9-15(4)11-25/h5-8,13-15,19H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVUPBACKUBKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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